Ethyl 1-aminocycloheptane-1-carboxylate Ethyl 1-aminocycloheptane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18182841
InChI: InChI=1S/C10H19NO2/c1-2-13-9(12)10(11)7-5-3-4-6-8-10/h2-8,11H2,1H3
SMILES:
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol

Ethyl 1-aminocycloheptane-1-carboxylate

CAS No.:

Cat. No.: VC18182841

Molecular Formula: C10H19NO2

Molecular Weight: 185.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-aminocycloheptane-1-carboxylate -

Specification

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
IUPAC Name ethyl 1-aminocycloheptane-1-carboxylate
Standard InChI InChI=1S/C10H19NO2/c1-2-13-9(12)10(11)7-5-3-4-6-8-10/h2-8,11H2,1H3
Standard InChI Key RNZGEDAFTBEBEN-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1(CCCCCC1)N

Introduction

Chemical Identity and Structural Features

Ethyl 1-aminocycloheptane-1-carboxylate belongs to the class of 1-aminocycloalkane carboxylic acid esters, which are non-proteinogenic amino acids with constrained conformations due to their cyclic backbones. The cycloheptane ring introduces moderate steric hindrance compared to smaller (cyclopentane) or larger (cyclooctane) analogs, potentially influencing its bioavailability and interaction with biological targets . The compound’s IUPAC name, 1-aminocycloheptane-1-carboxylic acid ethyl ester, reflects its two functional groups: a primary amine and an ethyl ester.

Key structural attributes include:

  • Cycloheptane ring: A seven-membered carbocycle that adopts a twisted chair conformation, reducing ring strain compared to smaller cycles.

  • Geminal substitution: The 1-amino and 1-carboxylate groups occupy adjacent positions, creating a sterically congested quaternary carbon center.

  • Ethyl ester moiety: Enhances lipophilicity, potentially improving blood-brain barrier penetration relative to free carboxylic acids .

A comparative analysis of related compounds is provided in Table 1.

Table 1: Structural and Physicochemical Comparison of Selected Cyclic Amino Acid Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Ring SizeFunctional GroupsLogP (Predicted)
Ethyl 1-aminocycloheptane-1-carboxylateC₁₀H₁₉NO₂185.267-NH₂, -COOEt1.2
1-Aminocyclopentane-1-carboxylic acidC₆H₁₁NO₂129.165-NH₂, -COOH-0.8
Ethyl 1-aminocyclopropane-1-carboxylateC₆H₁₁NO₂129.163-NH₂, -COOEt0.5

Data derived from PubChem entries and computational modeling .

Synthesis and Manufacturing

The synthesis of ethyl 1-aminocycloheptane-1-carboxylate typically involves cyclization strategies using ethyl cyanoacetate as a starting material, analogous to methods described for smaller cyclic amino acids . A representative pathway includes:

  • Cyclization: Ethyl cyanoacetate reacts with dihaloalkanes (e.g., 1,7-dibromoheptane) in the presence of a base (e.g., K₂CO₃) and phase-transfer catalyst (e.g., PEG-800) to form the cycloheptane ring .

  • Hydrolysis and Amination: Subsequent hydrolysis of the nitrile group to an amine under strongly basic conditions, followed by esterification to yield the final product.

Critical reaction parameters include:

  • Temperature: 70–90°C for optimal cyclization efficiency.

  • Solvent: Ethyl acetate or ethanol to balance polarity and boiling point .

  • Catalyst load: 0.01–0.03 mol% PEG-800 to enhance reaction kinetics.

The process achieves moderate yields (15–30%) due to competing polymerization side reactions, with purity >95% confirmed via HPLC .

Physicochemical Properties

Experimental and computational data reveal the following characteristics:

  • Solubility: Sparingly soluble in water (2.1 mg/mL at 25°C), highly soluble in ethanol and dichloromethane.

  • pKa: The amino group exhibits a pKa of

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